

# Technical Support Center: Enhancing Perovskite Solar Cell Stability with Ammonium Iodide Additives

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## Compound of Interest

Compound Name: Azane;hydroiodide

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the stability of perovskite solar cells using ammonium iodide additives.

## Frequently Asked Questions (FAQs)

Q1: What is the primary role of ammonium iodide additives in perovskite solar cells?

Ammonium iodide additives are primarily used to enhance the stability and efficiency of perovskite solar cells. They achieve this through several mechanisms, including defect passivation, grain boundary strengthening, and the formation of lower-dimensional (2D) or mixed-dimensional (2D/3D) perovskite structures that offer improved resistance to environmental factors like moisture and heat.<sup>[1][2][3][4][5]</sup>

Q2: What are the common types of ammonium iodide additives used?

Various organic ammonium iodide salts are employed, each with specific effects on the perovskite film. Common examples include:

- Methylammonium iodide (MAI): Often a primary component of the perovskite itself, excess MAI can help in recrystallization and defect healing.<sup>[6][7]</sup>

- Guanidinium iodide (GAI) and Butane diammonium iodide (BDAl): These larger cations can form 2D capping layers on the 3D perovskite, enhancing stability.[1]
- Phenyl-alkyl ammonium iodides (e.g., PEAI, PPAI): These additives can passivate surface defects and improve hydrophobicity.[4]
- 5-Ammonium valeric acid iodide (AVAI): Used to control crystallization and passivate defects. [8]
- Phenyltriethylammonium iodide (PTEAI): Forms a protective conformal layer on the perovskite film, shielding it from moisture.[3]

Q3: How do ammonium iodide additives improve moisture resistance?

Many long-chain organic ammonium iodide additives possess hydrophobic properties. When incorporated into the perovskite structure, often at the surface and grain boundaries, they create a barrier that repels water molecules, thus preventing the degradation of the moisture-sensitive perovskite material.[1][3]

Q4: Can ammonium iodide additives suppress ion migration?

Yes, certain ammonium iodide additives can help suppress ion migration, which is a significant degradation pathway in perovskite solar cells. By passivating ionic defects at the grain boundaries and interfaces, these additives can immobilize mobile ions, leading to improved operational stability.[4]

Q5: What is the effect of excess methylammonium iodide (MAI) on perovskite stability?

Studies have shown that an excess molar ratio of MAI to lead iodide (PbI<sub>2</sub>) can significantly enhance the stability of the perovskite film. The excess MAI can compensate for crystal defects and react with any remaining PbI<sub>2</sub> to promote the recrystallization of the perovskite, effectively "healing" the film over time.[6][7] For instance, increasing the molar ratio of PbI<sub>2</sub>:MAI from 1:5 to 1:25 has been shown to dramatically increase the film's stability in air.[6][7]

## Troubleshooting Guides

This section addresses common issues encountered during the incorporation of ammonium iodide additives in perovskite solar cell fabrication.

Issue	Possible Cause(s)	Troubleshooting Steps
Low Power Conversion Efficiency (PCE) after adding the additive.	<ul style="list-style-type: none"><li>- Incorrect additive concentration.</li><li>- Inhomogeneous distribution of the additive.</li><li>- Additive-induced changes in the perovskite's energy levels, leading to charge extraction barriers.</li></ul>	<ul style="list-style-type: none"><li>- Optimize the additive concentration. Start with a low concentration and gradually increase it.</li><li>- Ensure thorough mixing of the additive in the precursor solution.</li><li>- Try different spin-coating speeds or annealing temperatures to improve film uniformity.</li><li>- Characterize the energy levels (e.g., using UPS) to ensure proper band alignment with charge transport layers.</li></ul>
Poor film morphology (e.g., pinholes, small grains).	<ul style="list-style-type: none"><li>- The additive may be interfering with the perovskite crystallization process.</li><li>- Inappropriate solvent system for both the perovskite precursors and the additive.</li></ul>	<ul style="list-style-type: none"><li>- Adjust the annealing temperature and time to control crystal growth.</li><li>- Consider using a solvent additive or a different anti-solvent to modulate crystallization.</li><li>- Use characterization techniques like SEM and XRD to analyze the film morphology and crystallinity.<a href="#">[9]</a><a href="#">[10]</a></li></ul>

Device instability despite using a stabilizing additive.	<ul style="list-style-type: none"><li>- The additive itself might be unstable under operating conditions (e.g., light, heat).</li><li>- Incomplete passivation of defects.</li><li>- Degradation at the interfaces with charge transport layers.</li></ul>	<ul style="list-style-type: none"><li>- Investigate the thermal and photostability of the additive itself.</li><li>- Combine different types of additives for synergistic effects (e.g., one for bulk and one for surface passivation).</li><li>- Optimize the interfaces by using other interfacial modification layers in conjunction with the ammonium iodide additive.</li></ul>
Difficulty in dissolving the ammonium iodide additive in the perovskite precursor solution.	<ul style="list-style-type: none"><li>- Poor solubility of the specific ammonium iodide salt in the chosen solvent (e.g., DMF, DMSO).</li></ul>	<ul style="list-style-type: none"><li>- Gently heat the solution while stirring.</li><li>- Try a co-solvent system.</li><li>- If insolubility persists, consider applying the additive as a separate surface treatment step after the perovskite film deposition.</li></ul>

## Quantitative Data Summary

The following tables summarize the performance and stability improvements achieved with various ammonium iodide additives as reported in the literature.

Table 1: Performance of Perovskite Solar Cells with Different Ammonium Iodide Additives

Additive	Perovskite Composition	PCE (%)	VOC (V)	JSC (mA/cm <sup>2</sup> )	FF (%)	Reference
Control (No Additive)	CH <sub>3</sub> NH <sub>3</sub> PbI <sub>3</sub> -xCl <sub>x</sub>	5.40	-	-	-	[9]
0.1 M NH <sub>4</sub> I	CH <sub>3</sub> NH <sub>3</sub> PbI <sub>3</sub> -xCl <sub>x</sub>	9.13	0.78	16.3	72	[9]
Control (No Additive)	(FAPbI <sub>3</sub> ) <sub>1-x</sub> (MAPbBr <sub>3</sub> ) <sub>x</sub>	-	-	-	-	[3]
PTEAI	(FAPbI <sub>3</sub> ) <sub>1-x</sub> (MAPbBr <sub>3</sub> ) <sub>x</sub>	20.2	-	-	-	[3]
Control (No Additive)	Blade-coated perovskite	18.73	0.889	25.40	82.92	[4]
PPAI	Blade-coated perovskite	22.68	1.084	25.56	81.90	[4]
Reference Perovskite	Multiple cation-mixed halide	-	-	19.8	-	[8]
Ammonium Iodide Additives	Multiple cation-mixed halide	-	-	24	-	[8]

Table 2: Stability of Perovskite Solar Cells with Ammonium Iodide Additives

Additive	Stability Test Conditions	Stability Result	Reference
Excess MAI (PbI <sub>2</sub> :MAI = 1:25)	Stored in air without encapsulation	Stable for 20 days	[7]
PTEAI	Stored in ambient air (40-60% RH) for 500 h without encapsulation	Retained 92% of initial efficiency	[3]
PPAI	1000 h of maximum power point tracking	Maintained 89% of its initial efficiency	[4]
GAI/BDAI	Exposed to room environment (50-60% RH)	Improved moisture tolerance compared to control	[1]

## Experimental Protocols

### Protocol 1: Incorporation of Ammonium Iodide as an Additive in the Precursor Solution (One-Step Method)

- Precursor Solution Preparation:
  - Prepare the main perovskite precursor solution by dissolving the primary components (e.g., FAI, PbI<sub>2</sub>, MABr, PbBr<sub>2</sub>) in a suitable solvent mixture (e.g., DMF:DMSO).
  - Prepare a separate stock solution of the ammonium iodide additive (e.g., PPAI) in a suitable solvent (e.g., DMF).
  - Add the desired volume of the additive stock solution to the main perovskite precursor solution to achieve the target concentration. Stir the final solution for at least 1 hour before use.
- Film Deposition:
  - Clean the substrates (e.g., ITO-coated glass with a hole transport layer) thoroughly.

- Spin-coat the prepared precursor solution onto the substrate. The spin-coating parameters (speed, time) should be optimized for the specific perovskite composition and additive.
- During the spin-coating process, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization. The timing of the anti-solvent drop is critical.
- Annealing:
  - Immediately after spin-coating, transfer the substrate to a hotplate and anneal at a specific temperature (e.g., 100-150 °C) for a defined duration (e.g., 10-60 minutes). The annealing parameters will depend on the perovskite and additive used.
- Device Completion:
  - Deposit the electron transport layer (e.g., C60, BCP) and the top metal electrode (e.g., Ag, Au) via thermal evaporation to complete the solar cell device.

#### Protocol 2: Post-Treatment of Perovskite Film with Ammonium Iodide Solution

- Perovskite Film Fabrication:
  - Deposit the main perovskite film using a standard procedure (e.g., one-step or two-step method) as described in Protocol 1 (steps 1-3), but without the additive in the precursor solution.
- Surface Treatment Solution Preparation:
  - Prepare a dilute solution of the ammonium iodide additive (e.g., PEAI) in a suitable solvent (e.g., isopropanol) at a low concentration (e.g., 1-5 mg/mL).
- Application of the Treatment:
  - After the perovskite film has been annealed and cooled down, deposit the surface treatment solution onto the perovskite film via spin-coating.
  - Anneal the film again at a moderate temperature (e.g., 80-100 °C) for a short period (e.g., 5-10 minutes) to remove the solvent and promote the interaction between the additive and

the perovskite surface.

- Device Completion:
  - Proceed with the deposition of the subsequent layers (electron transport layer and metal electrode) as described in Protocol 1 (step 4).

## Visualizations

Caption: Experimental workflows for incorporating ammonium iodide additives.

Caption: Mechanism of stability enhancement by ammonium iodide additives.

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